
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1), also known as potassium 3-(acryloyloxy)propane-1-sulfonate, is a functional acrylic acid monomer. It is widely used in the synthesis of super water absorbent, superporous polymer hydrogels. The compound is known for its ability to improve hydrogel properties, such as stabilizing waterborne acrylic dispersion, enhancing adhesion, and acting as an ion exchange resin and polyelectrolyte .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfopropyl acrylate potassium salt typically involves the esterification of acrylic acid with 3-hydroxypropyl sulfonate, followed by neutralization with potassium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 3-sulfopropyl acrylate potassium salt involves large-scale esterification processes, followed by purification steps such as crystallization and filtration. The compound is then dried and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) undergoes various chemical reactions, including:
Polymerization: It can be polymerized with other monomers to form hydrogels and other polymeric materials.
Substitution Reactions: The sulfonate group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Polymerization: Common reagents include initiators like azobisisobutyronitrile (AIBN) and conditions such as elevated temperatures and inert atmospheres.
Substitution Reactions: Reagents like alkyl halides and conditions such as basic or acidic environments are used.
Major Products:
Hydrogels: Formed through polymerization with other monomers.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of in vitro wound infection models.
Medicine: Utilized in the creation of super water absorbent materials for medical applications.
Industry: Applied in the stabilization of waterborne acrylic dispersions and as an ion exchange resin.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- Potassium 3-sulphonatopropyl acrylate
- Acrylic acid 3-sulfopropyl ester potassium salt
- 2-Propenoic acid 3-sulfopropyl ester potassium salt
Comparison: 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) stands out due to its unique combination of properties, such as high water absorbency, stability in aqueous dispersions, and ability to form superporous hydrogels . These characteristics make it particularly valuable in applications requiring high-performance hydrogels and stable polymer dispersions .
Eigenschaften
Molekularformel |
C6H10KO5S |
|---|---|
Molekulargewicht |
233.31 g/mol |
InChI |
InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10); |
InChI-Schlüssel |
GBZVJCKJWKZSBW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCS(=O)(=O)O.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


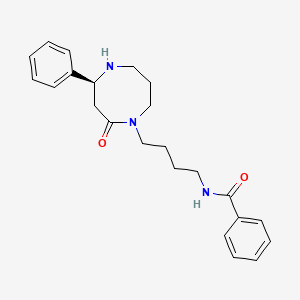
![5-[6-hydroxy-4-[6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)vinyl]-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]benzene-1,3-diol](/img/structure/B1257176.png)

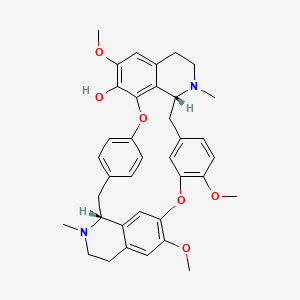


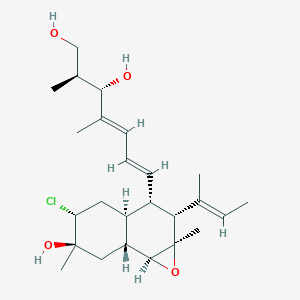
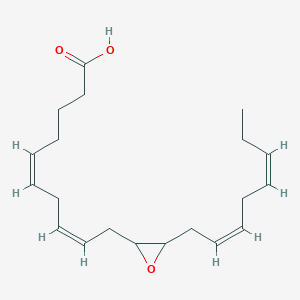
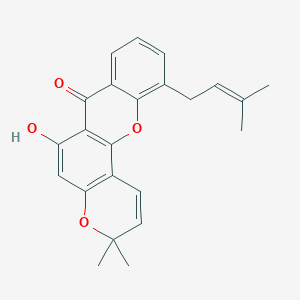
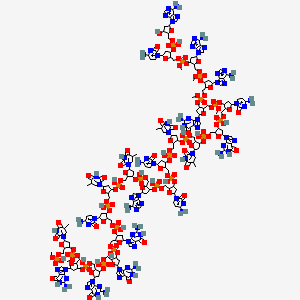
![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)
![2-[[[(1-Ethyl-3,5-dimethyl-4-pyrazolyl)methylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1257196.png)
![N-(3-fluoro-4-methylphenyl)-4-[3-(4-methyl-1-piperidinyl)propylamino]-3-nitrobenzamide](/img/structure/B1257197.png)
![[(1'R,2R,3'E,5'S,7'S,11'S,12'S,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B1257198.png)
